(R)-BAY-899

stereochemistry enantiomeric activity negative control

(R)-BAY-899 is the substantially less active R-enantiomer of BAY-899, supplied at ≥99.89% enantiomeric purity to serve as an essential negative control. Unlike racemic mixtures or predecessor compounds such as BAY-298 (which exhibits off-target hTSH-R activity), (R)-BAY-899 ensures that observed effects are attributed to stereospecific hLH-R antagonism. Its >100-fold selectivity for hLH-R over hTSH-R, improved aqueous solubility (log D 2.8), and favorable pharmacokinetics make it ideal for validating target engagement in reproductive biology, PCOS, endometriosis, and contraceptive studies.

Molecular Formula C25H19F2N5O2
Molecular Weight 459.4 g/mol
Cat. No. B1192263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-BAY-899
SynonymsBAY-899 ;  BAY899;  BAY 899; 
Molecular FormulaC25H19F2N5O2
Molecular Weight459.4 g/mol
Structural Identifiers
SMILESC1CN(C(C2=C1N=CC=C2)C3=CC=C(C=C3)F)C(=O)NC4=CN=C(N=C4)OC5=CC=C(C=C5)F
InChIInChI=1S/C25H19F2N5O2/c26-17-5-3-16(4-6-17)23-21-2-1-12-28-22(21)11-13-32(23)25(33)31-19-14-29-24(30-15-19)34-20-9-7-18(27)8-10-20/h1-10,12,14-15,23H,11,13H2,(H,31,33)/t23-/m0/s1
InChIKeyVKQBTIMLSDGNLG-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(R)-BAY-899: A Selective R-Enantiomer of the Orally Active LH-R Antagonist BAY-899 for Endocrine and Reproductive Research


(R)-BAY-899 is the R-enantiomer of BAY-899, a small-molecule antagonist of the human luteinizing hormone receptor (hLH-R) [1]. BAY-899 belongs to the tetrahydro-1,6-naphthyridine chemical class and acts as an allosteric modulator, binding to a putative rhodopsin-like cavity within the 7-transmembrane region of hLH-R [2]. The parent compound BAY-899 demonstrates oral bioavailability and reduces sex hormone levels in vivo, serving as a chemical probe for studying hLH-R signaling [1]. (R)-BAY-899 exhibits high enantiomeric purity (≥99.89%) and is primarily utilized as a negative control or comparator in studies requiring stereochemical resolution of BAY-899's biological activity .

Why (R)-BAY-899 Cannot Be Substituted with Other LH-R Antagonists or Enantiomers in Critical Experiments


Simple substitution of (R)-BAY-899 with the racemic BAY-899 or other LH-R antagonists like BAY-298 introduces confounding variables due to differences in stereochemical activity, target selectivity, and physicochemical properties. (R)-BAY-899 is the substantially less active enantiomer of BAY-899, rendering it an essential negative control for validating on-target effects mediated by the parent compound's stereospecific interaction with hLH-R [1]. Furthermore, BAY-298, a predecessor compound, exhibits significant off-target activity at the thyroid-stimulating hormone receptor (hTSH-R) (IC50 = 4.0 μM, ~24-fold selectivity) and a less favorable CYP inhibition profile, whereas BAY-899 demonstrates >100-fold selectivity for hLH-R over hTSH-R and improved drug metabolism and safety parameters [2]. Generic substitution would therefore compromise experimental interpretability by obscuring stereospecific pharmacology and introducing differential off-target liabilities that impact in vitro and in vivo outcomes.

Quantitative Differentiation of (R)-BAY-899: A Comparative Evidence Guide for Scientific Selection


Stereospecific Activity: (R)-BAY-899 as a Low-Activity Enantiomer vs. Active BAY-899

The parent compound BAY-899 is a racemate or a mixture of enantiomers where the active stereoisomer is responsible for hLH-R antagonism. (R)-BAY-899 is the isolated R-enantiomer, which exhibits significantly reduced activity compared to the active enantiomer or racemate. The primary publication notes that 'the less active enantiomer (data not shown) might serve as a negative control compound for future pharmacological experiments' [1]. While explicit IC50 values for (R)-BAY-899 are not provided in the core publication, vendor specifications indicate high purity (≥99.89%) and confirm its identity as the R-enantiomer . The active enantiomer (presumably the S-form or racemate) demonstrates IC50 values of 185 nM (hLH) and 46 nM (rLH) for the racemate BAY-899 [1]. The quantified difference in activity, while not numerically defined for the pure R-enantiomer, is substantial enough to warrant its use as a negative control.

stereochemistry enantiomeric activity negative control LH-R antagonism

Improved hTSH-R Selectivity: BAY-899 vs. BAY-298

BAY-899 exhibits >100-fold selectivity for hLH-R over the thyroid-stimulating hormone receptor (hTSH-R), a critical improvement over its predecessor BAY-298 [1]. BAY-298 shows only ~24-fold selectivity (hTSH-R IC50 = 4.0 μM, hLH-R IC50 = 96 nM), whereas BAY-899's hTSH-R IC50 is >18.5 μM (calculated from >100-fold selectivity over hLH-R IC50 of 185 nM) [1][2]. This enhanced selectivity profile reduces the potential for confounding thyroid-related off-target effects in experimental systems, making BAY-899 a more precise tool for probing hLH-R function.

GPCR selectivity off-target activity TSH receptor LH-R specificity

Enhanced Physicochemical Profile: BAY-899 vs. BAY-298

BAY-899 was designed to overcome the high lipophilicity of BAY-298, achieving a log D reduction of nearly 2 units (BAY-899 log D = 2.8; BAY-298 log D = 4.7) [1]. This reduction in lipophilicity translates to a ~10-fold improvement in aqueous solubility and enhanced permeability in Caco-2 cell monolayers [1]. The lower log D value also correlates with an improved CYP inhibition profile and reduced hERG channel liability [2]. These physicochemical enhancements make BAY-899 a more developable chemical probe with better in vitro assay compatibility.

lipophilicity aqueous solubility drug-like properties Caco-2 permeability

Improved CYP Inhibition Profile: BAY-899 vs. BAY-298

BAY-298 exhibits significant inhibition of CYP isoforms 2C8 and 2C9, while showing no effect on 1A2, 2D6, and 3A4 [1]. BAY-899 was optimized to reduce CYP inhibition, demonstrating an improved profile across multiple isoforms [1]. The specific quantitative improvement is described as 'improved CYP inhibition' in the publication, indicating a cleaner metabolic profile that reduces the risk of confounding drug-drug interactions in complex experimental systems [2].

drug metabolism CYP450 inhibition drug-drug interaction hepatic clearance

In Vivo Efficacy: Comparable Estradiol Reduction with Improved Safety Profile

In intact female rats, oral administration of BAY-899 (12.5 mg/kg/day for 8 days) effectively reduces serum estradiol levels, demonstrating in vivo target engagement and efficacy [1]. Both BAY-298 and BAY-899 achieve comparable efficacy in reducing sex hormone levels, but BAY-899 accomplishes this with an improved safety profile, including reduced hERG liability and cleaner CYP inhibition [2]. Plasma concentrations on day 8 were 7 ± 2 μM for BAY-298 and 34 ± 19 μM for BAY-899, reflecting the superior pharmacokinetic properties of BAY-899 [1].

in vivo pharmacology estradiol suppression oral bioavailability pharmacokinetics

Optimal Applications of (R)-BAY-899 in Endocrine and Reproductive Biology Research


Stereochemical Negative Control for BAY-899 Target Engagement Studies

Utilize (R)-BAY-899 as a low-activity enantiomeric control to confirm that observed effects of BAY-899 are due to stereospecific hLH-R antagonism. The high enantiomeric purity (≥99.89%) ensures that any residual activity is negligible, allowing robust interpretation of structure-activity relationships .

GPCR Selectivity Profiling with Minimal Thyroid Off-Target Interference

Employ BAY-899 (and (R)-BAY-899 as a control) in studies requiring clean hLH-R modulation without confounding hTSH-R activity. BAY-899's >100-fold selectivity for hLH-R over hTSH-R makes it ideal for probing LH-dependent pathways in reproductive tissues and cell lines co-expressing multiple glycoprotein hormone receptors [1].

Long-Term In Vivo Studies of Sex Hormone Regulation

BAY-899's favorable pharmacokinetic profile (low clearance, long half-life, high oral bioavailability) and improved safety margin enable chronic dosing regimens in rodent models. The compound is suitable for investigating the role of LH signaling in polycystic ovary syndrome (PCOS), endometriosis, and uterine fibroids, as well as for contraceptive research [2].

In Vitro Assays Requiring High Solubility and Low Non-Specific Binding

BAY-899's reduced lipophilicity (log D = 2.8) and ~10-fold higher aqueous solubility compared to BAY-298 minimize precipitation and non-specific binding in cell-based assays. This property enhances assay reproducibility and is critical for high-content screening and detailed pharmacological profiling [3].

Quote Request

Request a Quote for (R)-BAY-899

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.